2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester
Description
2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester (dimethyl 2-vinylcyclopropane-1,1-dicarboxylate) is a cyclopropane derivative featuring two ester groups at the 1,1-positions and a vinyl substituent at the 2-position. Its molecular formula is C₉H₁₂O₄, with a molecular weight of 184.19 g/mol . The compound is synthesized via a base-mediated reaction between malonate esters and 1,4-dihalo-2-butenes. For example, using 1,4-dibromo-2-butyne, Cs₂CO₃, and KI in THF yields the product in up to 48% purity after flash chromatography . The vinyl group enhances reactivity in polymerization and cycloaddition reactions, making it valuable in materials science .
Properties
IUPAC Name |
dimethyl 2-ethenylcyclopropane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-4-6-5-9(6,7(10)12-2)8(11)13-3/h4,6H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHUKAQVHWDTAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1C=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440307 | |
| Record name | 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17447-60-8 | |
| Record name | 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethyl 2-ethenylcyclopropane-1,1-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate, also known as Dimethyl 2-ethenylcyclopropane-1,1-dicarboxylate or 2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester, is a versatile compound used in various chemical reactions. Its primary targets are phosphine chalcogenides . These are a class of compounds that play a crucial role in various chemical transformations.
Mode of Action
This compound undergoes a hydrophosphination reaction with either a primary or secondary phosphine under photolytic conditions. This suggests that the compound interacts with its targets through a radical mechanism .
Biochemical Pathways
The hydrophosphination reaction of dimethyl 2-vinylcyclopropane-1,1-dicarboxylate leads to the formation of tertiary phosphines . These phosphines are then derivatized using S8 to afford moisture and air stable yellow or colorless oils. This process indicates the compound’s role in the synthesis of phosphine chalcogenides.
Pharmacokinetics
Its chemical properties suggest that it is a solid or viscous liquid at room temperature. It is stored in a dry environment at 2-8°C, indicating its stability under these conditions.
Result of Action
The result of the hydrophosphination reaction is the formation of tertiary phosphines . These phosphines are stable in both air and moisture, suggesting that the compound’s action results in the production of stable and useful chemical entities.
Action Environment
The hydrophosphination reaction of dimethyl 2-vinylcyclopropane-1,1-dicarboxylate is induced by UV light. This suggests that the compound’s action is influenced by light conditions. , indicating that the compound can act effectively in a variety of chemical environments.
Biological Activity
2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester (also referred to as dimethyl 2-vinylcyclopropane-1,1-dicarboxylate) is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields such as medicine and agriculture.
Chemical Structure and Properties
The compound is characterized by a cyclopropane ring substituted with vinyl and dicarboxylic acid ester functionalities. Its chemical formula is , and it possesses unique structural features that contribute to its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that may influence cellular functions. Additionally, the ester groups can participate in hydrogen bonding, affecting protein interactions and enzyme activities .
Anticancer Properties
Research has indicated that derivatives of this compound may exhibit anticancer properties. For instance, studies have shown that certain cyclopropane derivatives can inhibit thioredoxin reductase (TrxR), an enzyme linked to cancer cell proliferation. Inhibition of TrxR can lead to increased oxidative stress in cancer cells, promoting apoptosis .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In laboratory settings, it has demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Nematicidal Activity
The compound has shown promise as a nematicide. In studies involving the nematode Meloidogyne javanica, it was found that certain derivatives caused significant mortality rates among the nematodes. The lethal concentration required to kill 50% of the nematodes (LD50) was determined to be approximately 99.4 μg/mL for the ester form, indicating its potential utility in agricultural pest control .
Study 1: Anticancer Activity
In a study focusing on the anticancer effects of cyclopropane derivatives, researchers synthesized several compounds and tested their effects on cancer cell lines. The results indicated that compounds similar to this compound significantly reduced cell viability in a dose-dependent manner. The most potent compounds were further analyzed for their mechanisms of action, revealing that they induced apoptosis through oxidative stress pathways .
Study 2: Nematicidal Efficacy
A series of experiments were conducted to evaluate the effectiveness of various esters derived from cyclopropane-1,1-dicarboxylic acid against Meloidogyne javanica. The study found that the dimethyl ester variant exhibited a high level of efficacy with a mortality rate exceeding 90% at specific concentrations. The findings suggest that modifications in the chemical structure can enhance biological activity against nematodes .
Data Tables
| Compound | Biological Activity | LD50 (μg/mL) | Mechanism |
|---|---|---|---|
| This compound | Anticancer | Not specified | TrxR inhibition |
| Dimethyl ester variant | Nematicidal | 99.4 | Disruption of nematode physiology |
| Other derivatives | Antimicrobial | Varies by structure | Cell wall disruption |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H12O4
- Molecular Weight : 184.19 g/mol
- CAS Number : 17447-60-8
- Synonyms : Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate, 1,1-Dimethyl 2-Ethenylcyclopropane-1,1-dicarboxylate
The compound features a cyclopropane ring with two carboxylic acid groups esterified with methyl groups, which contributes to its reactivity and utility in various chemical transformations.
Polymer Chemistry
2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester is utilized in the development of new polymeric materials. Its multifunctionality allows for radical polymerization, leading to crosslinked polymers that are resistant to hydrolysis. This property makes it particularly useful in dental materials and adhesives.
- Case Study : A patent details the synthesis of dental materials using this compound, highlighting its role in creating polymers that maintain structural integrity under various conditions .
Organic Synthesis
The compound serves as a valuable building block in organic synthesis due to its reactive vinyl group. It can undergo various transformations to yield complex molecules, including polycyclic aromatic hydrocarbons (PAHs) and other functionalized compounds.
- Synthesis Examples :
- Reaction with nucleophiles to form substituted derivatives.
- Utilization in the synthesis of cyclopropane derivatives that exhibit biological activity .
Pharmaceutical Intermediates
Research indicates that derivatives of this compound can act as intermediates in the synthesis of pharmaceuticals and agrochemicals. The unique cyclopropane structure may impart distinct biological properties that are currently under investigation.
- Potential Applications :
Material Science Applications
The compound's unique chemical properties allow for its use in material science. It can be incorporated into various formulations to enhance material performance, including thermal stability and mechanical strength.
Table: Comparison of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Polymer Chemistry | Used in radical polymerization for dental materials | Crosslinked polymers resistant to hydrolysis |
| Organic Synthesis | Building block for complex molecules | Versatile reactivity for diverse transformations |
| Pharmaceutical Intermediates | Intermediates for drug synthesis | Potential unique biological activities |
| Material Science | Enhances formulations for improved material properties | Increases thermal stability and mechanical strength |
Comparison with Similar Compounds
Structural and Physical Properties
Key structural analogs include diethyl 2-vinylcyclopropane-1,1-dicarboxylate and unsubstituted cyclopropane dicarboxylates. A comparative analysis is summarized below:
Notes:
- The vinyl group in the dimethyl and diethyl esters lowers boiling points compared to non-vinyl analogs due to reduced molecular symmetry .
- Diethyl esters exhibit higher lipophilicity (e.g., density = 1.174 g/cm³) than dimethyl variants, influencing solubility in organic solvents .
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds through a nucleophilic substitution mechanism, where the enolate of dimethyl malonate attacks the 1,2-dihaloalkane. Finely comminuted K₂CO₃ (85% particles <0.1 mm, 70% <0.05 mm) ensures efficient deprotonation. Azeotropic removal of water using 1,2-dichloropropane as an entrainment agent drives the reaction to completion. The optimal temperature range is 110–130°C, reducing reaction times to 5–6 hours.
Example Synthesis
A reactor charged with 132.1 g dimethyl malonate (1.0 mol), 166 g K₂CO₃ (1.2 mol), 339 g 1,2-dichloropropane (3.0 mol), and 250 mL DMF is heated to 118–125°C for 15 hours. Flash distillation isolates the product, yielding 1,1-dicarbomethoxy-2-methylcyclopropane at 78°C/14 mbar.
Yield Optimization
-
Particle Size of K₂CO₃ : Reducing particle size increases surface area, improving reaction efficiency.
-
Solvent Recycling : DMF and unreacted 1,2-dichloropropane are recovered via distillation, reducing costs.
-
Substrate Ratios : A 1:3 molar ratio of malonate to 1,2-dihaloalkane minimizes side reactions.
Transesterification of Higher Esters
Diethyl or dibutyl esters of 2-vinylcyclopropane-1,1-dicarboxylic acid can be converted to the dimethyl ester via acid- or base-catalyzed transesterification.
Catalytic Transesterification
Butyl titanate (Ti(OCH₂CH₂CH₂CH₃)₄) is effective for transesterification. A mixture of dimethyl cyclopropane-1,1-dicarboxylate (2.0 mol), butyl titanate (4 g), and excess methanol is refluxed until methanol distills off. This method achieves >95% conversion but requires careful temperature control to prevent decomposition.
Alternative Routes via Glycine Schiff Base Dialkylation
A stereoselective approach reported in The Journal of Organic Chemistry utilizes a glycine Schiff base and trans-1,4-dibromo-2-butene. While primarily used for amino acid derivatives, this method can be adapted for cyclopropane dicarboxylates.
Diastereoselective Synthesis
The glycine Schiff base is dialkylated with trans-1,4-dibromo-2-butene under basic conditions. Enzymatic resolution using Alcalase 2.4L achieves >99% enantiomeric excess (ee). Though optimized for vinyl-ACCA, modifying the ester groups (e.g., replacing ethyl with methyl) could yield the dimethyl ester.
Comparative Analysis of Methods
Critical Process Parameters
Solvent Selection
DMF or dimethylacetamide (DMAc) are optimal for cyclopropanation due to high polarity and stability under reflux. Alternatives like 1,4-dioxane (used in nitration reactions) are less effective for cyclopropane formation.
Byproduct Management
Recent Advances and Challenges
Enzymatic Resolution
While enzymatic methods (e.g., Alcalase) achieve high enantiopurity, they face product inhibition. Chemical resolution via diastereomeric salt formation offers a scalable alternative.
Stereochemical Control
The cyclopropanation method inherently produces a racemic mixture. Asymmetric catalysis using chiral auxiliaries or catalysts remains underexplored for this specific ester.
Q & A
Q. What are the optimal synthetic routes for preparing 2-vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester?
The compound is synthesized via a malonate-based cyclopropanation strategy. A high-yield method involves reacting sodiodimethyl malonate (from dimethyl malonate and sodium methoxide) with trans-1,4-dichloro-2-butene in methanol. The reaction requires precise temperature control (heated dropping funnel) to minimize side reactions, achieving yields up to 48% . Alternative approaches using diethyl malonate (for diethyl analogs) emphasize the importance of stereochemistry in starting materials (e.g., cis vs. trans dichlorobutene) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- Boiling point and refractive index : Physical constants (e.g., bp 71–73°C at 1 mm Hg, n<sup>25</sup>D 1.4602) serve as preliminary purity checks .
- Gas chromatography (GC) : Non-polar columns (e.g., VF-5MS) with temperature ramps (60–270°C) resolve ester derivatives, with retention times validated against standards .
- NMR spectroscopy : End-group analysis (e.g., vinyl protons at δ 5–6 ppm) confirms cyclopropane ring formation and ester functionality .
Q. What safety protocols are critical for handling this compound in the lab?
While specific safety data for the dimethyl ester are limited, related cyclopropane-1,1-dicarboxylic acid derivatives are classified as corrosive solids (UN3261). Recommendations include:
- Using PPE (gloves, goggles) during synthesis.
- Storing hydrolyzed acidic derivatives separately to avoid exothermic reactions .
Advanced Research Questions
Q. How does stereochemistry of 1,4-dichloro-2-butene impact cyclopropanation efficiency?
Trans-1,4-dichloro-2-butene yields higher product purity (56% for diethyl analogs) compared to cis-isomers due to reduced steric hindrance during malonate nucleophilic attack. Computational modeling of transition states could further optimize stereochemical control .
Q. What strategies mitigate low yields during ester-to-acid hydrolysis?
Controlled alkaline hydrolysis (1.1 eq. KOH in ethanol/water at 40–80°C) minimizes over-hydrolysis and side reactions. For example, diethyl analogs yield 89% pure cyclopropane-1,1-dicarboxylic acids under these conditions . Acidic workup (HCl) ensures protonation of carboxylates without degrading the cyclopropane ring .
Q. How can this compound serve as a monomer in low-shrinkage polymer resins?
The vinyl group enables radical-initiated polymerization, forming cross-linked networks with reduced shrinkage stress. Bi-functional derivatives (e.g., ester-amide hybrids) enhance mechanical stability in dental or 3D-printing resins. Kinetic studies using photo-DSC quantify polymerization rates and conversion efficiency .
Q. What are the degradation pathways of the cyclopropane ring under aqueous conditions?
Hydrolytic ring cleavage dominates in acidic or basic media, yielding butyrolactone derivatives (via spiroacylal intermediates). Competing acyl cleavage is negligible, as shown by NMR analysis of reaction mixtures . Stability studies in buffered solutions (pH 4–10) can map degradation kinetics.
Q. How do end-groups influence the thermal properties of derived polymers?
Polymers synthesized via living ring-opening polymerization (ROMP) exhibit controlled end-groups (e.g., hydroxyl or methoxy termini), which impact glass transition temperatures (Tg) and solubility. TGA/DSC analysis of poly(trimethylene-1,1-dicarboxylic acid) reveals decomposition thresholds above 200°C .
Data Analysis and Optimization
Q. How should researchers resolve contradictions in reported synthetic yields?
Yield variability (48–56%) arises from differences in malonate activation (e.g., sodium vs. potassium bases) and solvent polarity. Design of Experiments (DoE) frameworks can isolate critical factors (e.g., base stoichiometry, reaction time) for reproducibility .
Q. What computational tools predict cyclopropane ring strain and reactivity?
Baeyer’s angle strain theory and DFT calculations (e.g., Gaussian) model ring strain (~27 kcal/mol for cyclopropane), guiding derivatization strategies. Frontier molecular orbital (FMO) analysis predicts regioselectivity in vinylcyclopropane reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
